Diethylselenium Dibromide Diethylselenium Dibromide
Brand Name: Vulcanchem
CAS No.: 17697-07-3
VCID: VC21136889
InChI: InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3
SMILES: CC[Se](CC)(Br)Br
Molecular Formula: C4H10Br2Se
Molecular Weight: 296.9 g/mol

Diethylselenium Dibromide

CAS No.: 17697-07-3

Cat. No.: VC21136889

Molecular Formula: C4H10Br2Se

Molecular Weight: 296.9 g/mol

* For research use only. Not for human or veterinary use.

Diethylselenium Dibromide - 17697-07-3

Specification

CAS No. 17697-07-3
Molecular Formula C4H10Br2Se
Molecular Weight 296.9 g/mol
IUPAC Name [dibromo(ethyl)-λ4-selanyl]ethane
Standard InChI InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Standard InChI Key HEVPIAHDGCXQNJ-UHFFFAOYSA-N
SMILES CC[Se](CC)(Br)Br
Canonical SMILES CC[Se](CC)(Br)Br

Introduction

Chemical Identity and Structural Characteristics

Diethylselenium dibromide, with the molecular formula C₄H₁₀Br₂Se, belongs to the family of organoselenium compounds. The compound features a central selenium atom bonded to two ethyl groups and two bromine atoms, creating a tetrahedral geometry around the selenium atom. This arrangement gives the compound its distinctive reactivity profile in various chemical transformations .

Nomenclature and Identifiers

The compound is known by several names in chemical literature:

  • IUPAC name: [Dibromo(ethyl)-λ⁴-selanyl]ethane

  • Common names: Diethylselenium dibromide, Dibromodiethylselenium

  • CAS Registry Number: 17697-07-3

  • PubChem CID: 14926214

Structural Representations

The molecular structure can be represented through various chemical notations:

  • SMILES notation: CCSe(Br)Br

  • InChI: InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3

  • InChIKey: HEVPIAHDGCXQNJ-UHFFFAOYSA-N

Physical and Chemical Properties

Basic Physical Properties

Diethylselenium dibromide possesses the following physical properties:

PropertyValue
Molecular Weight296.90 g/mol
Exact Mass295.831448 g/mol
Monoisotopic Mass295.831448 g/mol
Physical StateNot explicitly reported in literature
ColorNot explicitly reported in literature
Heavy Atom Count7
Covalently-Bonded Unit Count1

These properties influence the compound's behavior in chemical reactions and analytical procedures .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural configuration of diethylselenium dibromide. The compound has been analyzed using ¹³C NMR spectroscopy:

  • Instrument used: Jeol GX-400

  • Solvent: THF-D8

  • Literature reference: S. Akabori, Y. Takanohashi, S. Aoki, J. Chem. Soc. Perkin I 3121 (1991)

The spectroscopic data helps confirm the structure and purity of the compound, particularly the chemical environment around the selenium center.

Synthesis and Preparation

General Synthesis Approaches

While the search results don't provide specific synthesis protocols for diethylselenium dibromide, the synthesis of related organoselenium dibromides follows established methodologies. Typically, these compounds can be prepared through the reaction of dialkyl selenides with bromine. The general approach for selenium dibromide preparation involves:

  • Preparation of selenium dibromide by mixing elemental selenium with a solution of bromine in methylene chloride or chloroform

  • Reaction of the resulting selenium dibromide with appropriate precursors to obtain the desired organoselenium compound

Related Syntheses

The preparation of selenium dibromide, a potential precursor to diethylselenium dibromide, follows these steps:

  • Elemental selenium is combined with bromine in methylene chloride or chloroform

  • After dissolution of selenium, the resulting solution contains reactive selenium dibromide

  • This reactive intermediate can then participate in further chemical transformations

Chemical Reactivity and Applications

Addition Reactions

Selenium dibromide compounds, including diethylselenium dibromide, exhibit notable reactivity in addition reactions:

  • They undergo stereoselective addition to alkenes and alkynes

  • The addition typically proceeds through anti-addition mechanisms

  • These reactions produce products with distinctive stereochemistry, particularly (E)-configured products

Transfer Reactions

One remarkable property of selenium dibromide adducts is their participation in transfer reactions:

  • Adducts of selenium dibromide with alkenes or cycloalkenes can exchange SeBr groups

  • These transfer reactions allow for the functionalization of various unsaturated compounds

  • Both alkene-to-alkene and alkene-to-alkyne transfer reactions have been documented

Applications in Organic Synthesis

Diethylselenium dibromide and related compounds serve as valuable reagents in synthetic organic chemistry:

  • They enable stereoselective introduction of selenium into organic molecules

  • The resulting organoselenium compounds serve as versatile intermediates for further transformations

  • These reactions contribute to the synthesis of complex organic molecules with defined stereochemistry

Comparison with Related Compounds

Relationship to Other Selenium Compounds

Diethylselenium dibromide shares structural features with several related selenium compounds:

CompoundFormulaKey Differences
Dimethyl selenideC₂H₆SeLacks bromine atoms; simpler structure
Dimethyl diselenideC₂H₆Se₂Contains Se-Se bond; different reactivity
Diphenyl selenideC₁₂H₁₀SeContains phenyl rather than ethyl groups
Selenium dibromideSe₂Br₂Lacks alkyl groups; different structure

These related compounds demonstrate similar yet distinct chemical behaviors, particularly in terms of their reactivity with electrophiles and nucleophiles .

Research Applications and Future Directions

Current Research Applications

Diethylselenium dibromide and related compounds find application in several research areas:

  • Stereoselective synthesis of organoselenium compounds

  • Development of novel heterocyclic compounds through addition reactions

  • Exploration of selenium-containing compounds with biological activity

Future Research Opportunities

Several promising directions for future research include:

  • Development of improved synthetic methodologies for diethylselenium dibromide

  • Investigation of its catalytic properties in organic transformations

  • Exploration of potential biological activities and therapeutic applications

  • Further characterization of its physical properties and spectroscopic features

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